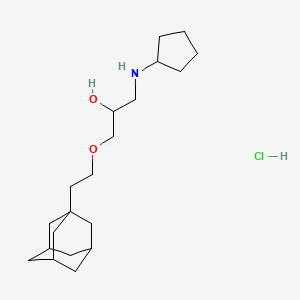

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound known for its versatility in various scientific fields. The compound's unique structure, featuring an adamantane backbone, makes it significant in medicinal chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps. Starting with the functionalization of the adamantane ring, the compound undergoes ether formation, followed by amine alkylation to introduce the cyclopentylamino group. The final hydrochloride salt is formed through acid-base reactions to improve the compound’s stability and solubility.

Industrial Production Methods: On an industrial scale, the production of this compound would utilize batch reactors and optimized conditions to maximize yield and purity. The process would involve stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution

Common Reagents and Conditions: Typical reagents include strong acids and bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products: The major products formed depend on the type of reaction. Oxidation may lead to the introduction of hydroxyl groups, while reduction could result in hydrogenation of double bonds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Applications De Recherche Scientifique

Chemistry: In chemistry, 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is used as a model compound for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, it serves as a probe to study cellular pathways and receptor interactions, thanks to its unique structure and biological activity.

Medicine: Medically, it is explored for its potential therapeutic applications, including anti-viral and anti-cancer properties. Its adamantane core is known for enhancing bioavailability and stability in drug molecules.

Industry: In industry, the compound is used in the synthesis of advanced materials and polymers due to its robust chemical properties.

Mécanisme D'action

The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The adamantane backbone provides a rigid scaffold that can influence the compound's binding affinity and selectivity. The presence of the cyclopentylamino group adds further specificity, allowing the compound to interact with a broader range of biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amantadine: : A known anti-viral drug with a similar adamantane structure.

Rimantadine: : Another anti-viral compound with structural similarities.

Memantine: : Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride stands out due to its additional ethoxy and cyclopentylamino groups, which confer unique biological activity and chemical properties not observed in simpler adamantane derivatives.

This compound's diverse applications and intricate structure make it a valuable subject for ongoing research across multiple scientific domains. What's next on your list?

Activité Biologique

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique structural properties that contribute to its biological activity. The presence of the cyclopentylamino group is also significant, as it may influence the compound's interaction with biological targets.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to the adamantane structure. For instance, derivatives containing adamantane have shown promising anti-proliferative activity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and H460 (lung cancer) cells.

Table 1: Anticancer Activity of Adamantane Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase activation |

| 7s | H460 | Not specified | Nur77 activation leading to apoptosis |

| 7n | MCF-7 | Not specified | Selective cytotoxicity towards tumor cells |

These compounds exhibited mechanisms such as apoptosis induction through caspase activation and modulation of transcription factors like Nur77, which is implicated in cancer cell survival and proliferation .

Neuroprotective Effects

The adamantane structure has also been associated with neuroprotective effects. Research indicates that compounds with this scaffold can modulate neurotransmitter systems and exert protective effects against neurodegeneration. The specific compound may interact with pathways involved in neuronal survival, although detailed studies are still required to elucidate these mechanisms.

Study on HepG2 Cells

In a study evaluating the effects of N-substituted derivatives on HepG2 cells, compound 5r demonstrated significant inhibition of cell growth with an IC50 value of 10.56 μM. The study highlighted that treatment led to increased activity of caspases 3 and 8, suggesting a caspase-dependent apoptotic pathway .

Study on H460 Cells

Another investigation focused on compound 7s revealed its ability to activate Nur77 in H460 lung cancer cells, promoting apoptosis. This study underlined the potential therapeutic applications of adamantane derivatives in targeting specific pathways involved in tumorigenesis .

Propriétés

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-(cyclopentylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c22-19(13-21-18-3-1-2-4-18)14-23-6-5-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-19,21-22H,1-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVNGKKUQKFBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.